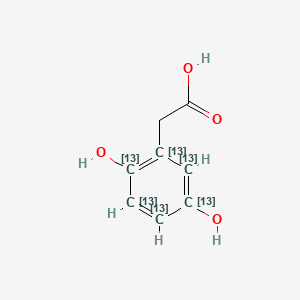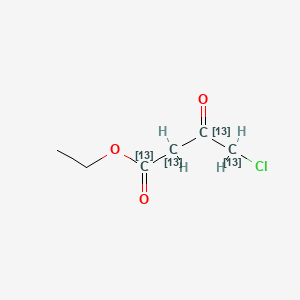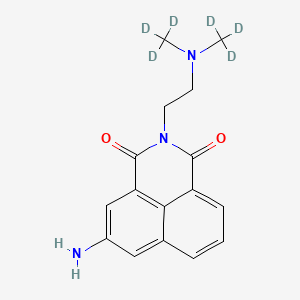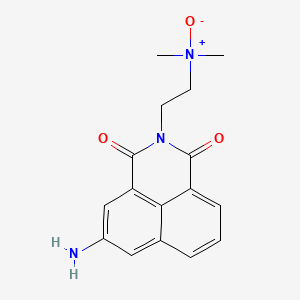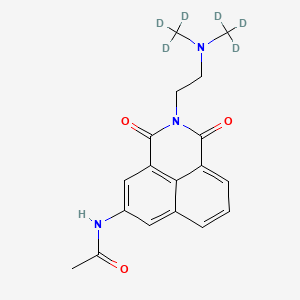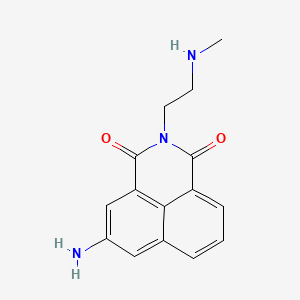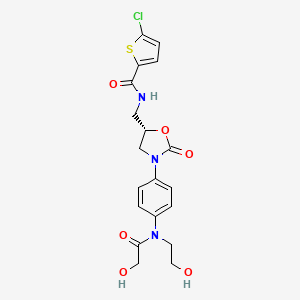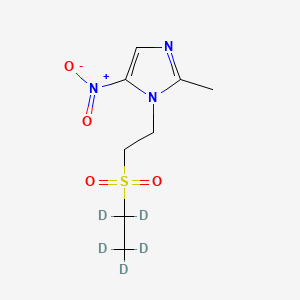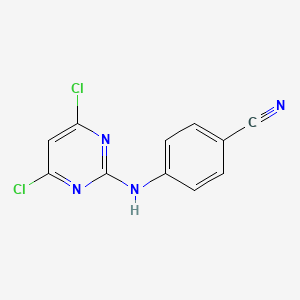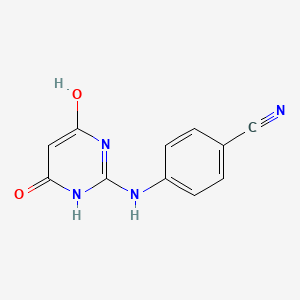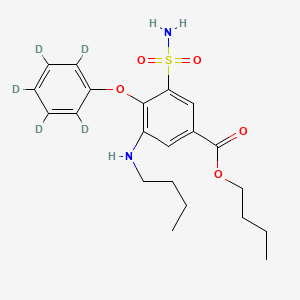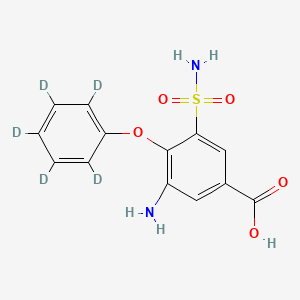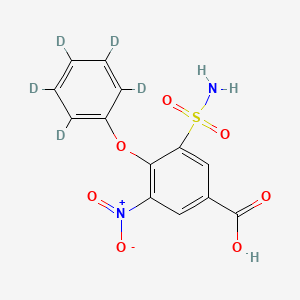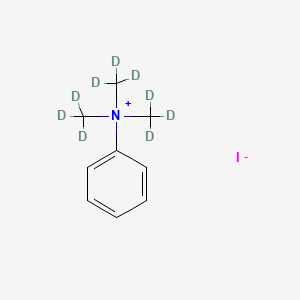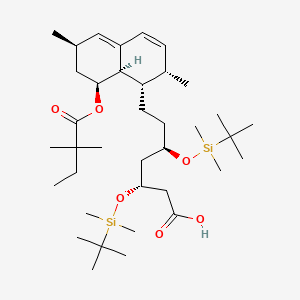
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is a derivative of Simvastatin, a widely used statin medication for lowering cholesterol and preventing cardiovascular disease. This compound is characterized by the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility. The molecular formula of this compound is C37H68O6Si2, and it has a molecular weight of 665.1 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid typically involves the protection of hydroxyl groups in Simvastatin with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are conducted in controlled environments to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including purity testing and structural verification using techniques like NMR and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in drug development research, particularly in the study of cholesterol-lowering agents and cardiovascular therapeutics.
Wirkmechanismus
The mechanism of action of 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is similar to that of Simvastatin. It inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The tert-butyldimethylsilyl groups enhance the compound’s stability and bioavailability, making it more effective in its therapeutic action .
Vergleich Mit ähnlichen Verbindungen
Simvastatin: The parent compound, widely used for lowering cholesterol.
Atorvastatin: Another statin with a similar mechanism of action but different structural features.
Rosuvastatin: A statin with higher potency and different pharmacokinetic properties
Uniqueness: 3,5-Bis(tert-butyldimethylsilyl) Simvastatin Hydroxy Acid is unique due to the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility compared to other statins. This modification potentially improves its pharmacokinetic profile and therapeutic efficacy .
Eigenschaften
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O6Si2/c1-16-37(10,11)34(40)41-31-22-25(2)21-27-18-17-26(3)30(33(27)31)20-19-28(42-44(12,13)35(4,5)6)23-29(24-32(38)39)43-45(14,15)36(7,8)9/h17-18,21,25-26,28-31,33H,16,19-20,22-24H2,1-15H3,(H,38,39)/t25-,26-,28+,29+,30-,31-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGJURCSNNEWPC-KJKJJRJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676231 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094101-38-8 |
Source


|
| Record name | (3R,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
